molecular formula C8H10S B1346996 3,5-Dimethylthiophenol CAS No. 25550-52-1

3,5-Dimethylthiophenol

Cat. No. B1346996
M. Wt: 138.23 g/mol
InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N
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Patent
US08377949B2

Procedure details

To a solution of AlCl3(0.4 g, 3.6 mmol) in CH2Cl2 (4 mL) at −20° C. under nitrogen are added 3,5-dimethylbenzenethiol (1 g, 7.2 mmol) and oxalyl chloride (0.6 mL, 7.2 mmol) respectively. The solution is warmed to room temperature for 1 hour and is heated to 120° C. in a microwave reactor for 15 minutes. The solution is cooled and is poured into crushed ice. The solution is extracted with CH2Cl2 and the organic layer is collected. The solution is dried with MgSO4 and is filtered. The filtrate is concentrated and the residue is purified by flash chromatography with 5% EtOAc in Hexane as the eluent to afford 4,6-dimethyl-benzo[b]thiophene-2,3-dione (500 mg, 35%).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[CH:7]=[C:8]([SH:13])[CH:9]=[C:10]([CH3:12])[CH:11]=1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16]>C(Cl)Cl>[CH3:12][C:10]1[C:9]2[C:15](=[O:16])[C:14](=[O:18])[S:13][C:8]=2[CH:7]=[C:6]([CH3:5])[CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)S
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 120° C. in a microwave reactor for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
ADDITION
Type
ADDITION
Details
is poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the organic layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried with MgSO4
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography with 5% EtOAc in Hexane as the eluent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC=2SC(C(C21)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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